N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide
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Overview
Description
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is a chemical compound with the molecular formula C8H16N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide typically involves the reaction of pyrrolidine with acetic anhydride and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Pyrrolidine is reacted with acetic anhydride to form N-acetylpyrrolidine.
Step 2: N-acetylpyrrolidine is then reacted with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrolidine: A simpler analog with similar structural features.
N-Methyl-N-(pyridin-3-ylmethyl)acetamide: Another derivative with a pyridine ring instead of a pyrrolidine ring.
Pyrrolidine-2-one: A related compound with a carbonyl group at the second position.
Uniqueness
N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-N-(pyrrolidin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-3-4-9-5-8/h8-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEUECDMVWITEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599678 |
Source
|
Record name | N-Methyl-N-[(pyrrolidin-3-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149069-41-0 |
Source
|
Record name | N-Methyl-N-[(pyrrolidin-3-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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